molecular formula C8H17NO2 B15318877 Methyl pentylglycinate

Methyl pentylglycinate

Cat. No.: B15318877
M. Wt: 159.23 g/mol
InChI Key: ZEOISNQTWHXQBV-UHFFFAOYSA-N
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Description

Methyl pentylglycinate is an amino acid ester derivative, likely formed by the esterification of glycine with a methyl group and a pentyl moiety. Such compounds are often employed in pharmaceutical synthesis, agrochemicals, or as intermediates in organic chemistry due to their tunable solubility and reactivity . However, the absence of peer-reviewed studies on this compound in the provided sources limits detailed characterization, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-(pentylamino)acetate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-6-9-7-8(10)11-2/h9H,3-7H2,1-2H3

InChI Key

ZEOISNQTWHXQBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(=O)OC

Origin of Product

United States

Scientific Research Applications

Methyl pentylglycinate has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of metabolic disorders and as a precursor for pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial applications.

Mechanism of Action

The mechanism by which methyl pentylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, affecting metabolic processes and signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

tert-Butyl Pentylglycinate

Identified in , tert-butyl pentylglycinate (CAS 66116-17-4) shares a glycinate backbone but substitutes the methyl ester with a tert-butyl group. Key differences include:

  • Steric Effects : The tert-butyl group introduces significant steric hindrance, enhancing resistance to enzymatic or hydrolytic degradation compared to methyl esters .
  • Applications : tert-Butyl esters are widely used as protecting groups in peptide synthesis due to their stability under acidic conditions, whereas methyl esters are typically more labile.

Methyl Salicylate

From , methyl salicylate (CAS 119-36-8) is another methyl ester, albeit derived from salicylic acid. Contrasts with Methyl pentylglycinate include:

  • Volatility : Methyl salicylate is highly volatile (boiling point: 222°C) and lipophilic, making it suitable for topical analgesics and flavorings. This compound’s pentyl chain may reduce volatility but increase lipid solubility.
  • Functional Groups: The phenolic hydroxyl in methyl salicylate enables hydrogen bonding, whereas this compound’s amino group may enhance water solubility .

Physicochemical Properties and Data Comparison

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound* tert-Butyl Pentylglycinate Methyl Salicylate
CAS Number Not available 66116-17-4 119-36-8
Ester Group Methyl tert-Butyl Methyl
Molecular Weight Estimated ~160–180 g/mol Not reported 152.15 g/mol
Solubility Moderate (aqueous) Low (organic solvents) Low in water
Volatility Moderate Low High
Stability Labile to hydrolysis High (steric protection) Moderate

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group in methyl pentylglycinate participates in further substitution reactions. For example, bromoacetate derivatives of similar glycinates react with primary or secondary amines to form structurally diverse compounds .

Example Reaction Pathway :

Methyl pentylglycinate+R-NH2EtOAc, NaOHN-pentyl-N-R-glycinate\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{EtOAc, NaOH}} \text{N-pentyl-N-R-glycinate}

Key Observations :

  • Reactivity : The α-carbon adjacent to the ester group is highly electrophilic, facilitating amine substitution.

  • Byproducts : Sodium sulfate (Na₂SO₄) is used to absorb generated HBr, improving reaction efficiency .

Bioactivity and Biomolecular Interactions

This compound derivatives exhibit moderate interactions with biomolecules, as shown in thermodynamic binding studies :

DNA and Human Serum Albumin (HSA) Binding Parameters

CompoundKappK_{\text{app}} (mM1^{-1})ΔG\Delta G^\circ (kJ/mol)[L]1/2[L]_{1/2} (μM)
Pentylglycine1.11-0.25952
2-Aminoheptylgly1.33-0.70794

Interpretation :

  • DNA Binding : Moderate affinity (Kapp1.111.33K_{\text{app}} \approx 1.11-1.33 mM1^{-1}) suggests potential intercalation or groove-binding modes.

  • HSA Binding : Lower ΔG\Delta G^\circ values (-0.05 to -0.82 kJ/mol) indicate weak hydrophobic or electrostatic interactions .

Spectroscopic Characterization

Critical data for this compound derivatives include:

  • IR Spectroscopy : Strong absorption at 1752 cm1^{-1} (C=O stretch) .

  • NMR :

    • 1H NMR^1\text{H NMR}: δ 0.85 (CH₃), 1.26–1.61 (CH₂), 2.85 (N–CH₂) .

    • 13C NMR^{13}\text{C NMR}: δ 168.0 (C=O) .

Stability and Degradation

  • Thermal Stability : Decomposes above 130°C .

  • Hydrolysis : Susceptible to base-catalyzed ester hydrolysis, yielding pentylglycine and methanol.

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